

Application Notes and Protocols for STL1267 In Vivo Studies

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Compound of Interest

Compound Name: STL1267

Cat. No.: B10854985

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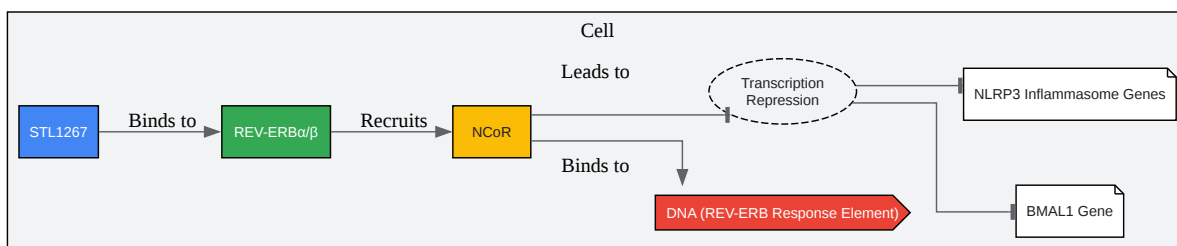
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies using **STL1267**, a potent and selective REV-ERB agonist. The protocols outlined below cover pharmacokinetic analysis and pharmacodynamic evaluation in rodent models of circadian rhythm regulation and inflammation.

Mechanism of Action

STL1267 is a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β . These receptors are critical components of the circadian clock and play a key role in regulating gene expression involved in metabolism and inflammation. **STL1267** binds to the ligand-binding domain of REV-ERBs, leading to the recruitment of the nuclear receptor co-repressor (NCoR), which in turn represses the transcription of target genes, including the core clock component BMAL1 and genes involved in the inflammatory response, such as those of the NLRP3 inflammasome.^{[1][2][3][4]}

Signaling Pathway of STL1267



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Caption: **STL1267** activates REV-ERB, leading to transcriptional repression of target genes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of **STL1267**.

Table 1: In Vitro Activity of **STL1267**

Parameter	Value	Cell Line	Reference
REV-ERBα Binding (Ki)	0.16 μM	-	[5]
NCoR Recruitment (EC50)	0.13 μM	HEK293	[1]
Transcriptional Activation (EC50)	1.8 μM	HEK293	[1]
Cytotoxicity (up to)	No adverse effects at 20 μM	HepG2, C2C12	[5]

Table 2: In Vivo Pharmacokinetics of **STL1267** in Mice

Parameter	Value	Animal Model	Dosing	Reference
Plasma Half-life	~1.6 hours	C57Bl/6 J mice	50 mg/kg, i.p.	[1][6]
Blood-Brain Barrier Penetration	Yes	C57Bl/6 J mice	50 mg/kg, i.p.	[1][6]

Table 3: In Vivo Pharmacodynamic Models for **STL1267**

Animal Model	Dosing	Application	Key Findings	Reference
C57Bl/6 J mice	50 mg/kg, i.p.	Circadian Rhythm Regulation	Suppresses BMAL1 expression in the liver.	[5][6]
Sprague-Dawley rats	50 mg/kg, i.p.	Inflammatory Pain	Reduces inflammation and pain behaviors.	[2][3]

Experimental Protocols

Pharmacokinetic Study in Mice

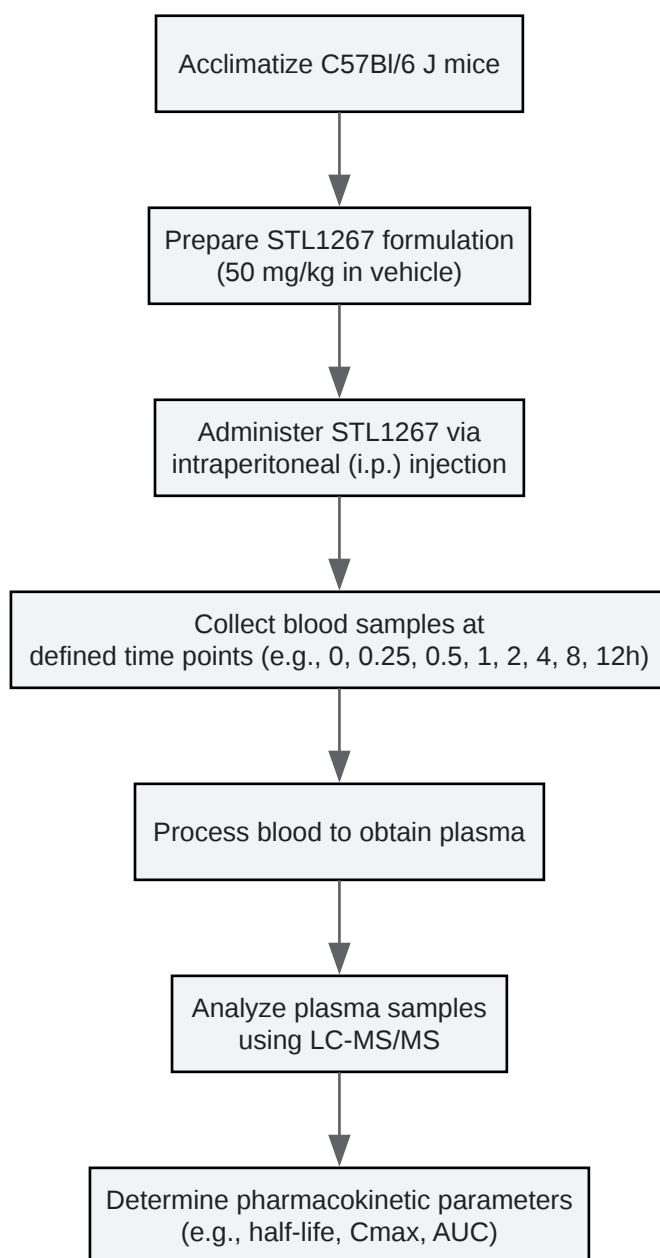
This protocol describes the assessment of **STL1267**'s pharmacokinetic profile in C57Bl/6 J mice.

Materials:

- **STL1267**
- Vehicle: 10% DMSO, 12% TWEEN® 80, sterile PBS
- C57Bl/6 J mice (male, 6-8 weeks old)
- Sterile syringes and needles (27-30G)
- Blood collection tubes (e.g., EDTA-coated)

- Centrifuge
- LC-MS/MS system

Experimental Workflow:



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Caption: Workflow for the pharmacokinetic analysis of **STL1267** in mice.

Protocol:

- **Animal Acclimatization:** Acclimatize male C57Bl/6 J mice for at least one week under standard laboratory conditions.
- **Drug Formulation:** Prepare a 50 mg/kg solution of **STL1267** in a vehicle consisting of 10% DMSO, 12% TWEEN® 80, and sterile PBS.
- **Administration:** Administer a single dose of the **STL1267** formulation via intraperitoneal (i.p.) injection.
- **Blood Collection:** Collect blood samples (~50-100 µL) at predetermined time points post-injection (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 12 hours) via retro-orbital or tail-vein bleeding into EDTA-coated tubes.
- **Plasma Separation:** Centrifuge the blood samples at 4°C to separate the plasma.
- **Sample Analysis:** Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of **STL1267**.
- **Data Analysis:** Calculate pharmacokinetic parameters such as half-life ($t_{1/2}$), maximum concentration (C_{max}), and area under the curve (AUC).

Gene Expression Analysis in Mouse Liver

This protocol details the procedure for analyzing the effect of **STL1267** on target gene expression in the liver of C57Bl/6 J mice.

Materials:

- **STL1267**
- Vehicle: 10% DMSO, 12% TWEEN® 80, sterile PBS
- C57Bl/6 J mice (male, 6-8 weeks old)
- RNA extraction kit (e.g., TRIzol)

- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (e.g., Bmal1, Rev-erb α , and a housekeeping gene like Gapdh)
- qPCR instrument

Protocol:

- **Animal Treatment:** Treat C57Bl/6 J mice with a single i.p. injection of 50 mg/kg **STL1267** or vehicle.
- **Tissue Harvesting:** At a specified time point post-injection (e.g., 12 hours), euthanize the mice and immediately harvest the liver.[6] Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
- **RNA Extraction:** Isolate total RNA from the liver tissue using an RNA extraction kit according to the manufacturer's instructions.
- **Reverse Transcription:** Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- **Quantitative PCR (qPCR):** Perform qPCR using a qPCR master mix and specific primers for the target genes (Bmal1, Rev-erb α) and a housekeeping gene.
- **Data Analysis:** Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression in the **STL1267**-treated group compared to the vehicle-treated group.

Inflammatory Pain Model in Rats

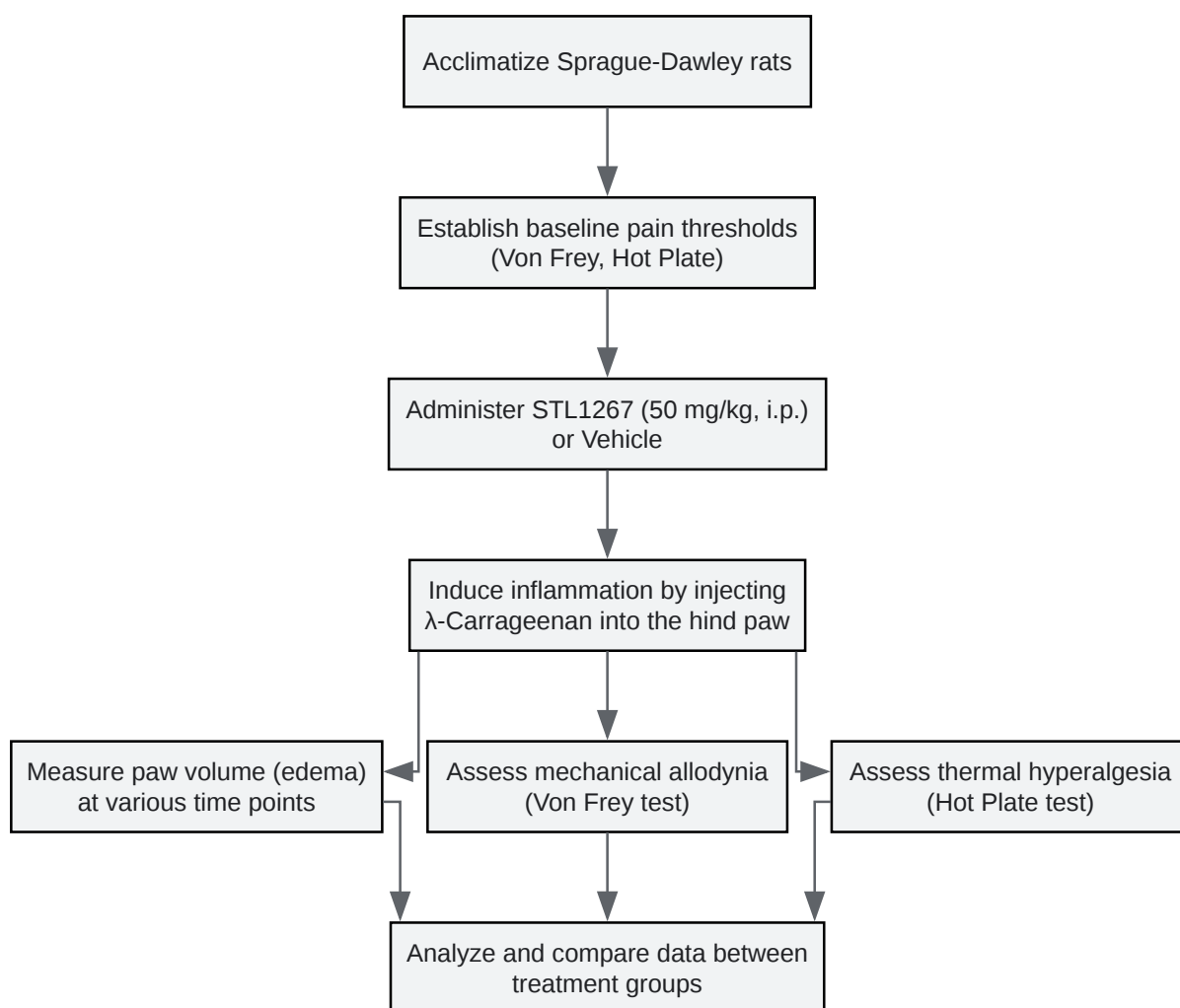
This protocol describes the evaluation of **STL1267**'s anti-inflammatory and analgesic effects in a carrageenan-induced paw edema model in Sprague-Dawley rats.[2][3]

Materials:

- **STL1267**

- SR9009 (optional comparator)
- Vehicle: 10% DMSO, 12% Cremophore EL, 78% sterile PBS
- Sprague-Dawley rats (female)
- λ -Carrageenan (1% w/v in sterile saline)
- Pletysmometer or calipers
- Von Frey filaments
- Hot plate analgesia meter

Experimental Workflow:



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Caption: Workflow for the inflammatory pain model in rats.

Protocol:

- **Animal Acclimatization and Baseline Measurement:** Acclimatize female Sprague-Dawley rats for at least one week. Before the experiment, measure baseline paw volume and pain thresholds using calipers/pletysmometer, von Frey filaments, and a hot plate.
- **Drug Administration:** Administer a single i.p. injection of **STL1267** (50 mg/kg), SR9009 (100 mg/kg, as a comparator), or vehicle.[3]
- **Induction of Inflammation:** One hour after drug administration, inject 100 µL of 1% λ-carrageenan into the plantar surface of the right hind paw.
- **Assessment of Paw Edema:** Measure the paw volume at regular intervals (e.g., 1, 2, 4, and 24 hours) post-carrageenan injection using a pletysmometer or calipers.
- **Assessment of Mechanical Allodynia:** At the same time points, assess mechanical sensitivity by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments.
- **Assessment of Thermal Hyperalgesia:** Measure the latency to paw withdrawal on a hot plate set to a constant temperature (e.g., 55°C).
- **Data Analysis:** Compare the paw volume and pain thresholds between the different treatment groups to evaluate the anti-inflammatory and analgesic effects of **STL1267**.

Conclusion

STL1267 is a valuable tool for in vivo research into the roles of REV-ERB in circadian biology and inflammatory diseases. The protocols provided here offer a framework for investigating its pharmacokinetic and pharmacodynamic properties in established rodent models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.

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